4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one
Overview
Description
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one, also known as 4-BTMC, is a heterocyclic compound with a unique structure that has recently become a subject of scientific research. It has been studied for its potential applications in a variety of fields, including pharmaceuticals, organic synthesis, and biochemistry.
Scientific Research Applications
1. Anticonvulsant and Sedative-Hypnotic Activity
4-(2,1,3-Benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one derivatives have been studied for their anticonvulsant properties. Specifically, derivatives have shown considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. One compound, with significant activity, also induced sedative-hypnotic activity without impairing learning and memory, and its effects were antagonized by flumazenil, indicating the involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
2. Anti-Inflammatory Activity
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity. One study demonstrated that certain synthesized compounds showed moderate to good anti-inflammatory activity against carrageenan-induced oedema in albino rats. The most active compound in this series was found to exhibit higher percent inhibition of oedema, lower ulcerogenic liability, and acute toxicity compared to the reference drug phenyl butazone (Singh et al., 2008).
3. Antihyperglycemic Activity
Studies have also been conducted on the antihyperglycemic properties of this compound derivatives. These studies found that certain derivatives with specific substituent groups could significantly reduce plasma glucose levels in diabetic mice models. The antihyperglycemic effect was associated with a robust glucosuria observed in non-diabetic mice, suggesting a mechanism involving selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).
4. Analgesic and Sedative-Hypnotic Activity
Further research has highlighted the analgesic and sedative-hypnotic potentials of certain this compound derivatives. Compounds were evaluated using various pharmacological tests, and results showed prominent analgesic and anxiolytic potentials. The high anxiolytic activity of one compound was attributed to pronounced interactions mainly with the benzodiazepine site of the GABAA receptor, along with significant interactions with both the specific and allosteric sites of the 5-HT2A receptor (Maltsev et al., 2021).
Properties
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylmethylidene)-3-(chloromethyl)-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S/c12-5-9-7(11(16)17-13-9)4-6-2-1-3-8-10(6)15-18-14-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIYNQMVTQNJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)C=C3C(=NOC3=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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